Enantioselective Inhibition of Norepinephrine Uptake: (-)-Tramadol Exhibits 10-Fold Higher Potency Than (+)-Tramadol
(-)-Tramadol demonstrates potent and selective inhibition of norepinephrine reuptake, with an in vitro potency approximately 10-fold greater than its (+)-enantiomer counterpart [1]. In contrast, (+)-tramadol is the more potent inhibitor of serotonin reuptake [2]. This enantioselectivity defines the non-opioid component of tramadol's dual analgesic mechanism.
| Evidence Dimension | Inhibition of norepinephrine uptake |
|---|---|
| Target Compound Data | (-)-Tramadol: ~10-fold more potent than (+)-tramadol |
| Comparator Or Baseline | (+)-Tramadol: ~10-fold less potent than (-)-tramadol |
| Quantified Difference | Approximately 10-fold difference in potency |
| Conditions | Rat hypothalamic synaptosomes, [3H]-noradrenaline uptake assay |
Why This Matters
This quantitative difference validates the requirement for pure (-)-tramadol in studies isolating the noradrenergic component of analgesia, avoiding confounding serotonergic activity from the (+)-enantiomer.
- [1] Driessen B, Reimann W, Giertz H. Effects of the central analgesic tramadol on the uptake and release of noradrenaline and dopamine in vitro. Br J Pharmacol. 1993;108(3):806-811. View Source
- [2] Raffa RB, Friderichs E, Reimann W, et al. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol. J Pharmacol Exp Ther. 1993;267(1):331-340. View Source
